molecular formula C7H10N2OS B13096284 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL

Cat. No.: B13096284
M. Wt: 170.23 g/mol
InChI Key: FKOJJCUOPAKUNS-UHFFFAOYSA-N
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Description

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thiopyrano-pyrimidines. This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrimidine ring. It has a molecular formula of C7H10N2OS and a molecular weight of 170.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit to form the six-membered thiopyrano ring . Another approach is the [4+2] cyclization, which involves the reaction of a four-carbon unit with a two-carbon unit . These reactions often require specific catalysts and conditions, such as the use of strong acids or bases and elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidines .

Scientific Research Applications

4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4,6,7,8-tetrahydro-1H-thiopyrano[3,2-d]pyrimidin-4-ol

InChI

InChI=1S/C7H10N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4,7,10H,1-3H2,(H,8,9)

InChI Key

FKOJJCUOPAKUNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N=CN2)O)SC1

Origin of Product

United States

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